Cas no 274-95-3 (Imidazo1,2-apyrimidine)

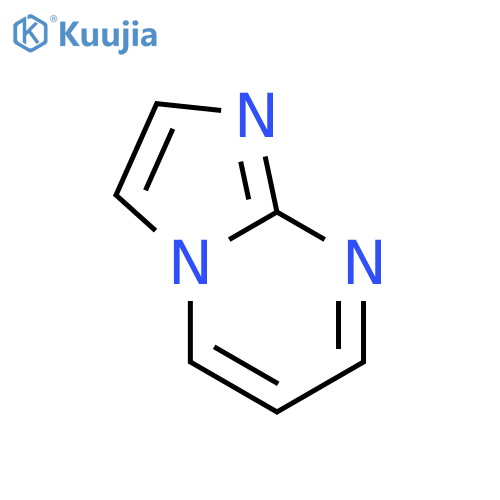

Imidazo1,2-apyrimidine structure

商品名:Imidazo1,2-apyrimidine

Imidazo1,2-apyrimidine 化学的及び物理的性質

名前と識別子

-

- Imidazo[1,2-a]pyrimidine

- 1,3a,7-Triazaindene

- 1,4,8-triaza-indene

- imida

- imidazo<1,2-a>pirimidine

- imidazo<1,2-a>pyridimine

- imidazo<1,2-a>pyrimidine

- imidazoapyrimidine

- markiertes Imidazo<1,2-a>pyrimidin

- 1,8-Diazaindolizine

- 3,4-Diazaindolizine

- 8-Azapyrimidazole

- INSWZAQOISIYDT-UHFFFAOYSA-N

- imidazo(1,2-a)pyrimidine

- Imidazo[1,2-a]pyrimidine HCl

- PubChem14838

- KSC206O2F

- imidazo[1,2-alpha]pyrimidine

- 4-hydroimidazo[1,2-a]pyrimidine

- SBB056360

- STL302092

- VP50009

- TRA0081692

- Imidazo[1,2-a]pyrimidine, AldrichCPR

- M

- CS-W003279

- EN300-67236

- SCHEMBL66214

- BB 0261951

- 9X-0834

- J-521506

- I0798

- SY007505

- CHEMBL206082

- Imidazo[1 pound not2-a]pyrimidine

- 274-95-3

- DTXSID80341928

- MFCD06245377

- AKOS005071564

- FT-0654850

- AM20090342

- A819094

- DB-037997

- ALBB-027689

- DTXCID70293008

- Imidazo[1,2-a]-pyrimidine

- 691-505-0

- Imidazo1,2-apyrimidine

-

- MDL: MFCD06245377

- インチ: 1S/C6H5N3/c1-2-7-6-8-3-5-9(6)4-1/h1-5H

- InChIKey: INSWZAQOISIYDT-UHFFFAOYSA-N

- ほほえんだ: N12C([H])=C([H])C([H])=NC1=NC([H])=C2[H]

計算された属性

- せいみつぶんしりょう: 119.04800

- どういたいしつりょう: 119.048347172g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 30.2

じっけんとくせい

- 色と性状: Solid

- 密度みつど: 1.29

- ゆうかいてん: 125.0 to 129.0 deg-C

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.689

- PSA: 30.19000

- LogP: 0.72930

Imidazo1,2-apyrimidine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 43

- セキュリティの説明: 36/37

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- 危険レベル:IRRITANT

Imidazo1,2-apyrimidine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Imidazo1,2-apyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-67236-0.1g |

imidazo[1,2-a]pyrimidine |

274-95-3 | 95% | 0.1g |

$21.0 | 2023-06-01 | |

| abcr | AB233540-5 g |

Imidazo[1,2-a]pyrimidine, 95%; . |

274-95-3 | 95% | 5g |

€208.50 | 2023-04-27 | |

| eNovation Chemicals LLC | D597153-150g |

imidazo[1,2-a]pyrimidine |

274-95-3 | 98% | 150g |

$785 | 2024-05-24 | |

| eNovation Chemicals LLC | D597153-250g |

imidazo[1,2-a]pyrimidine |

274-95-3 | 98% | 250g |

$1295 | 2024-05-24 | |

| TRC | I387598-500mg |

Imidazo[1,2-a]pyrimidine |

274-95-3 | 500mg |

$ 115.00 | 2022-06-04 | ||

| Enamine | EN300-67236-10.0g |

imidazo[1,2-a]pyrimidine |

274-95-3 | 95% | 10g |

$295.0 | 2023-06-01 | |

| Enamine | EN300-67236-100.0g |

imidazo[1,2-a]pyrimidine |

274-95-3 | 95% | 100g |

$2003.0 | 2023-06-01 | |

| abcr | AB233540-1g |

Imidazo[1,2-a]pyrimidine, 95%; . |

274-95-3 | 95% | 1g |

€105.70 | 2025-03-19 | |

| abcr | AB233540-5g |

Imidazo[1,2-a]pyrimidine, 95%; . |

274-95-3 | 95% | 5g |

€132.60 | 2025-03-19 | |

| abcr | AB233540-25 g |

Imidazo[1,2-a]pyrimidine, 95%; . |

274-95-3 | 95% | 25g |

€676.40 | 2023-04-27 |

Imidazo1,2-apyrimidine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:274-95-3)咪唑并[1,2-a]嘧啶

注文番号:LE1680739

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:32

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:274-95-3)Imidazo[1,2-a]pyrimidine

注文番号:LE1337

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:40

価格 ($):discuss personally

Imidazo1,2-apyrimidine 関連文献

-

Sa?d El Kazzouli,Jamal Koubachi,Nabil El Brahmi,Gérald Guillaumet RSC Adv. 2015 5 15292

-

Pratibha Prasad,Anirudhdha G. Kalola,Manish P. Patel New J. Chem. 2018 42 12666

-

3. 500. Triazaindenes (diazaindolizines). The site of protonationW. L. F. Armarego J. Chem. Soc. 1965 2778

-

Badr Jismy,Mohamed Akssira,Damijan Knez,Gérald Guillaumet,Stanislav Gobec,Mohamed Abarbri New J. Chem. 2019 43 9961

-

Nidhi Sharma,Sanjeev Kumar,Indresh K. Maurya,K. K. Bhasin,Ajay Verma,Nishima Wangoo,Aman K. K. Bhasin,S. K. Mehta,Sangit Kumar,Rohit K. Sharma RSC Adv. 2016 6 114224

274-95-3 (Imidazo1,2-apyrimidine) 関連製品

- 150359-30-1(Imidazo[1,2-a]pyrimidin-3-ol)

- 117186-22-8(Imidazo[1,2-c]pyrimidine,5-methyl-)

- 14529-49-8(1H-Pyrrolo[3,4-d]pyrimidine(8CI,9CI))

- 163256-34-6(Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline(9CI))

- 274-76-0(Imidazo[1,2-a]pyridine)

- 274-95-3(Imidazo1,2-apyrimidine)

- 163419-33-8(Cyclopent[ef]imidazo[4,5,1-jk][1,4]benzodiazepine(9CI))

- 289-95-2(Pyrimidine)

- 1990-93-8(Imidazo[1,2-a]pyrimidine,5,7-dimethyl-)

- 13875-63-3(1,N6-Ethenoadenine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:274-95-3)Imidazo[1,2-a]pyrimidine

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:274-95-3)Imidazo1,2-apyrimidine

清らかである:99%/99%

はかる:25g/100g

価格 ($):176.0/700.0